Delapril (CAS: 83435-66-9) is a specialized, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor characterized by its unique indanylglycine moiety. As an esterified prodrug, it is rapidly converted in vivo to its active diacid metabolites, which potently block the conversion of angiotensin I to angiotensin II. Unlike first-generation hydrophilic or sulfhydryl-containing analogs, Delapril is engineered for exceptionally high lipophilicity, granting it superior affinity for vascular walls and localized tissue renin-angiotensin systems [1]. For procurement professionals and formulation scientists, Delapril represents a premium precursor for developing targeted cardiovascular therapies, fixed-dose diuretic combinations, and advanced in vivo models where standard hydrophilic ACE inhibitors fail to achieve sufficient tissue penetration or exhibit unacceptable bradykinin-mediated side effects[2].
Substituting Delapril with more common ACE inhibitors like Enalapril or Captopril fundamentally alters the pharmacokinetic and tolerability profile of the final formulation. Enalapril is highly hydrophilic, which restricts its ability to penetrate vascular tissues effectively, limiting its efficacy in models requiring localized endothelial ACE inhibition [1]. Conversely, Captopril contains a sulfhydryl group and a proline moiety, which reduces its enzymatic inhibitory potency by over an order of magnitude compared to Delapril's active metabolite and contributes to a higher incidence of adverse effects [1]. Furthermore, generic substitution fails to replicate Delapril's uniquely weak bradykinin potentiating action, meaning that replacing it with Enalapril significantly increases the risk of respiratory side effects, such as cough, in sensitive in vivo models and clinical populations[1].
Delapril's indanylglycine moiety confers a significantly higher lipophilicity compared to standard proline-moiety ACE inhibitors. Quantitative distribution coefficient assays in octanol and water demonstrate that Delapril achieves a coefficient of 1.565, vastly outperforming Captopril (0.351) and Enalapril (0.04) [1]. This nearly 40-fold increase in lipophilicity over Enalapril drives its strong affinity for vascular walls.
| Evidence Dimension | Octanol/water distribution coefficient |
| Target Compound Data | 1.565 (Delapril) |
| Comparator Or Baseline | 0.04 (Enalapril) and 0.351 (Captopril) |
| Quantified Difference | ~39x higher than Enalapril; ~4.4x higher than Captopril |
| Conditions | Standard octanol/water partition assay |
High lipophilicity is critical for formulation scientists developing tissue-targeted cardiovascular drugs, as it ensures superior penetration into vascular walls compared to hydrophilic alternatives.
In comparative enzymatic assays using rabbit lung ACE and a synthetic substrate (hippuryl-L-histidyl-L-leucine), the primary active metabolite of Delapril (M-I) demonstrated highly potent inhibition. The IC50 of Delapril M-I was measured at 40 nM, which represents a 14.5-fold greater inhibitory potency than the first-generation sulfhydryl inhibitor Captopril [1].
| Evidence Dimension | IC50 for ACE inhibition |
| Target Compound Data | 40 nM (Delapril M-I metabolite) |
| Comparator Or Baseline | Captopril (14.5x weaker potency) |
| Quantified Difference | 14.5-fold greater potency for Delapril M-I |
| Conditions | Rabbit lung ACE assay using HHL substrate |
This quantitative potency advantage justifies the procurement of Delapril over older sulfhydryl-based inhibitors for high-sensitivity in vitro assays and low-dose in vivo models.
Delapril exhibits a weaker bradykinin potentiating action compared to Enalapril, which directly translates to improved tolerability in clinical and in vivo settings. In a clinical evaluation of patients experiencing cough while treated with Enalapril, switching to Delapril resolved the cough in 50% of the affected individuals, effectively reducing the total population cough incidence from 8% to 4% [1].
| Evidence Dimension | Incidence of ACE inhibitor-induced cough |
| Target Compound Data | 4% population incidence (post-switch to Delapril) |
| Comparator Or Baseline | 8% population incidence (on Enalapril) |
| Quantified Difference | 50% reduction in cough incidence |
| Conditions | Clinical population of essential hypertension patients |
Selecting Delapril is essential for developing antihypertensive formulations where patient compliance or animal model stability is compromised by bradykinin-induced respiratory side effects.
Delapril demonstrates excellent compatibility and synergistic efficacy when formulated with diuretics like indapamide. A meta-analysis of head-to-head trials comparing Delapril+Indapamide (D+I) against standard ACEi+Hydrochlorothiazide (HCTZ) combinations showed that the D+I formulation yielded a significantly higher proportion of normalized blood pressure responders (P=0.024) and a lower rate of study withdrawals due to adverse events (2.3% vs. 4.8%, P=0.018) [1].
| Evidence Dimension | Adverse event-driven withdrawal rate |
| Target Compound Data | 2.3% withdrawal rate (Delapril + Indapamide) |
| Comparator Or Baseline | 4.8% withdrawal rate (Standard ACEi + HCTZ) |
| Quantified Difference | 52% relative reduction in adverse event withdrawals |
| Conditions | Meta-analysis of randomized controlled trials (mild-to-moderate hypertension) |
For pharmaceutical procurement, this data validates Delapril as a superior precursor for fixed-dose combination therapies, ensuring better clinical retention and efficacy than standard ACEi/HCTZ pairings.
Delapril is the optimal active pharmaceutical ingredient (API) for developing advanced, tissue-targeted antihypertensive formulations. Its exceptionally high octanol/water partition coefficient (1.565) allows it to penetrate vascular walls far more effectively than hydrophilic alternatives like Enalapril, making it ideal for localized renin-angiotensin system (RAS) inhibition studies [1].
In research and development programs focused on minimizing ACE inhibitor-induced respiratory side effects, Delapril serves as a critical baseline compound. Its unique indanylglycine moiety results in weaker bradykinin potentiation, cutting the incidence of cough by 50% compared to Enalapril, which is crucial for improving patient compliance in next-generation therapies [1].
Delapril is highly recommended for formulation scientists designing fixed-dose combination drugs. Evidence shows that when paired with indapamide, Delapril achieves superior blood pressure normalization and halves the adverse event withdrawal rate compared to traditional ACE inhibitor and hydrochlorothiazide combinations [2].